molecular formula C27H25N5O2S B2763899 N-(2,4-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111039-05-4

N-(2,4-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2763899
CAS RN: 1111039-05-4
M. Wt: 483.59
InChI Key:
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Description

N-(2,4-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O2S and its molecular weight is 483.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Researchers have developed novel compounds through the synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds were synthesized via aminolysis and alkylation processes. The in vitro studies revealed anticancer and antibacterial activities, highlighting the potential of these compounds in medicinal chemistry. One compound, in particular, demonstrated significant anticancer activity against non-small cell lung and CNS cancer cell lines, illustrating the therapeutic potential of these compounds in oncology (Berest et al., 2011).

Antitumor and Antimicrobial Applications

A series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments were synthesized and evaluated for their cytotoxicity and anticancer activity. These compounds demonstrated significant cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The study provides valuable insights into the structure-activity relationships of these compounds, suggesting their potential as anticancer agents (Kovalenko et al., 2012).

Molecular Docking and QSAR Studies

Further research into N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides explored their antimicrobial activity and potential mechanisms of action through molecular docking and quantitative structure–activity relationship (QSAR) studies. These compounds showed promising antibacterial activity against a range of pathogens, with some compounds exhibiting better activity than reference drugs. The molecular docking studies suggested potential mechanisms of action, contributing to the understanding of how these compounds interact with bacterial targets (Antypenko et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-18-12-13-22(19(2)16-18)28-24(33)17-35-27-30-29-26-31(15-14-20-8-4-3-5-9-20)25(34)21-10-6-7-11-23(21)32(26)27/h3-13,16H,14-15,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVYNVUGCVJPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

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